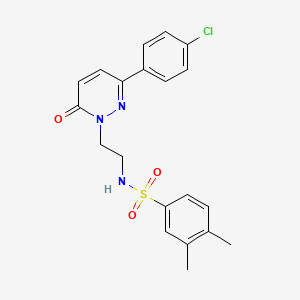

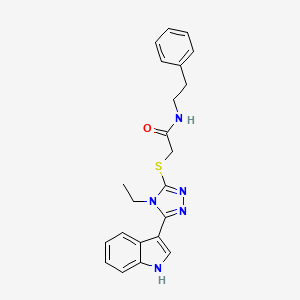

![molecular formula C20H18N4S B2530981 4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol CAS No. 588687-17-6](/img/structure/B2530981.png)

4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol

説明

The compound 4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is known for its versatility in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biological substrates .

Synthesis Analysis

The synthesis of triazole derivatives often involves regioselective methods, as demonstrated in the synthesis of compounds from 4-phenyl-5-(quinolin-8-yloxy)methyl-4H-1,2,4-triazole-3-thiol/thione. These methods allow for the creation of a diverse array of triazole compounds with potential biological activities . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be inferred.

Molecular Structure Analysis

Quantum chemical calculations, such as density functional theory (DFT), are often employed to predict the molecular geometry, vibrational frequencies, and NMR chemical shift values of triazole derivatives. These theoretical characterizations can provide insights into the conformational flexibility and energetic behavior of the compounds in various solvent media . Such analysis is crucial for understanding the molecular structure and potential reactivity of the compound .

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The thiol group in the compound can potentially undergo oxidation, alkylation, or conjugation reactions, which could modify its biological activity. The triazole ring itself can act as a scaffold for further chemical modifications, leading to a wide range of derivatives with diverse biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents on the triazole ring can significantly affect these properties. For instance, the introduction of an ethyl group and a quinoline moiety could impact the compound's lipophilicity and, consequently, its pharmacokinetic profile. Theoretical calculations, including the evaluation of molecular electrostatic potentials and frontier molecular orbitals, can provide additional insights into the reactivity and physical properties of the compound .

Biological Activities

Triazole derivatives exhibit a range of biological activities, including antibacterial, antifungal, antioxidant, and anticonvulsant properties. The specific activities depend on the structure of the compound and the nature of the substituents attached to the triazole core. For example, some triazole derivatives have been evaluated for their antitumor and antioxidant activities, showing varying degrees of potency . Similarly, anticonvulsant evaluations of triazole derivatives have identified compounds with significant protective indices, suggesting potential therapeutic applications .

科学的研究の応用

Synthesis and Derivative Formation

4-Amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol, closely related to the compound of interest, was synthesized and its reactivity with aldehydes was studied. The interaction led to the formation of various 4-(ethyl, aryl)idenamino derivatives, showcasing the compound's potential as a precursor in synthetic chemistry (Zozulynets, 2021).

Antimicrobial Activity

Antibacterial and Antifungal Potency

Several studies focused on the antimicrobial properties of 1,2,4-triazole derivatives. A study synthesized various derivatives, including some containing the quinoline moiety, and found that certain compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as notable antifungal activity (Sharma et al., 2008). Another research synthesized triazole derivatives based on 4-phenyl-5-(quinolin-8-yloxy)methyl-4H-1,2,4-triazole-3-thiol and highlighted their antitumor and antioxidant activities (Behalo et al., 2017).

Biomedical Research

Antitumor and Antioxidant Activities

Some 1,2,4-triazole derivatives based on 4-phenyl-5-(quinolin-8-yloxy)methyl-4H-1,2,4-triazole-3-thiol were evaluated for their antitumor and antioxidant activities. The results demonstrated varying degrees of potent activities, suggesting the therapeutic potential of these compounds (Behalo et al., 2017).

Drug Development and Pharmacological Studies

Anticonvulsant Evaluation

4-(4-Alkoxylphenyl)-3-ethyl-4H-1,2,4-triazoles, analogues of the compound , underwent anticonvulsant evaluation. The study identified specific derivatives with significant protective potential against seizures, surpassing the efficacy of some standard drugs. This points to the compound's relevance in the development of novel anticonvulsant therapies (Chen et al., 2007).

Safety and Hazards

特性

IUPAC Name |

4-ethyl-3-[2-(4-methylphenyl)quinolin-4-yl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4S/c1-3-24-19(22-23-20(24)25)16-12-18(14-10-8-13(2)9-11-14)21-17-7-5-4-6-15(16)17/h4-12H,3H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJXKVOVXLZDTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

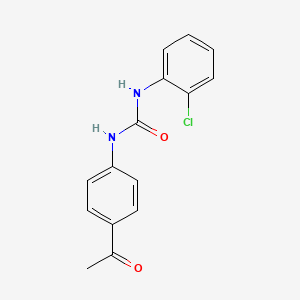

![2-[(2-Cyclopropylphenyl)methyl-prop-2-ynylamino]acetic acid](/img/structure/B2530900.png)

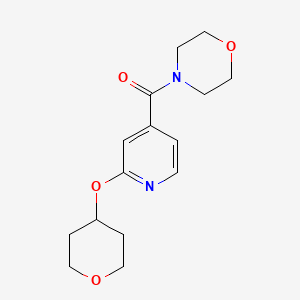

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2530901.png)

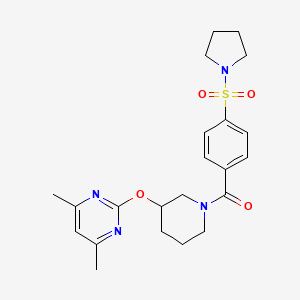

![2'-amino-6'-(hydroxymethyl)-5-nitro-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B2530905.png)

![ethyl 2-[(4E)-4-methoxyimino-6-methyl-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-2-yl]acetate](/img/structure/B2530908.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2530913.png)

![2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile](/img/structure/B2530918.png)